2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C12H20N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two hydrogen atoms are replaced by propylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with propylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The propylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Scientific Research Applications
2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, it may interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: The parent compound, which lacks the propylamino groups.
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione: A similar compound with methylamino groups instead of propylamino groups.
2,5-Bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: A similar compound with ethylamino groups.
Uniqueness
2,5-Bis(propylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of propylamino groups, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the propylamino groups may enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2,5-bis(propylamino)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-5-13-9-7-12(16)10(8-11(9)15)14-6-4-2/h7-8,13-14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEXJIBCQQLTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)C(=CC1=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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